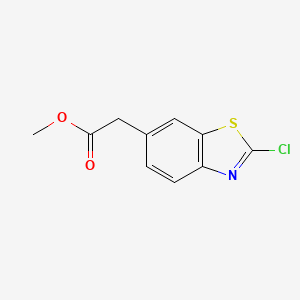

Methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate

Description

Methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate is a heterocyclic organic compound featuring a benzothiazole core substituted with a chlorine atom at the 2-position and an acetoxy methyl ester at the 6-position. Its molecular formula is C₉H₆ClNO₂S, with a molecular weight of 184.10 g/mol . This compound is a derivative of 2-(2-chloro-1,3-benzothiazol-6-yl)acetic acid, where the carboxylic acid group is esterified with methanol.

Properties

Molecular Formula |

C10H8ClNO2S |

|---|---|

Molecular Weight |

241.69 g/mol |

IUPAC Name |

methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate |

InChI |

InChI=1S/C10H8ClNO2S/c1-14-9(13)5-6-2-3-7-8(4-6)15-10(11)12-7/h2-4H,5H2,1H3 |

InChI Key |

HRWGYSMGYZELLD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC2=C(C=C1)N=C(S2)Cl |

Origin of Product |

United States |

Preparation Methods

General Strategy

The synthesis generally involves three key stages:

- Preparation of the 2-chloro-1,3-benzothiazole core,

- Introduction of the acetyl group at the 6-position,

- Methyl esterification of the acetylated intermediate.

Preparation of 2-Chloro-1,3-benzothiazole Core

One established method for synthesizing 2-chloro-1,3-benzothiazole derivatives involves the reaction of substituted anilines with potassium thiocyanate and halogenation under acidic conditions. For example, 4-chloroaniline reacts with potassium thiocyanate in glacial acetic acid at low temperatures (around -50 °C), followed by bromine addition to form 2-amino-6-chlorobenzothiazole intermediates. This method is noted for its relatively high yield and selectivity toward chlorinated benzothiazoles.

Introduction of the Acetate Side Chain

The acetylation at the 6-position is typically achieved through chloroacetyl chloride treatment. For instance, 2-amino-6-methylbenzothiazole reacts with chloroacetyl chloride in dry benzene under controlled temperature (0–5 °C) with dropwise addition, followed by reflux for several hours. This step yields 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide intermediates, which are precursors to the ester.

Esterification to Form this compound

The final methyl ester is typically obtained by esterification of the corresponding carboxylic acid or amide intermediate. One patent describes a method where equimolar amounts of 2-chloro-N,N'-dimethoxycarbonyl-1,4-benzoquinone diimine and thioacetic acid are reacted in methylene chloride at room temperature, followed by acid-catalyzed reflux in ethanol with concentrated hydrochloric acid. The product is then isolated by filtration, washing, and recrystallization from dioxane, yielding the methyl carbamate derivative closely related to the target ester.

Detailed Preparation Method from Patent RU2461552C1

| Step | Reagents and Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2-chloro-N,N'-dimethoxycarbonyl-1,4-benzoquinone diimine + thioacetic acid in methylene chloride, room temperature, 3 hours | Extraction and reaction to form crystalline intermediate | Crystalline product filtered and washed with diethyl ether |

| 2 | Boiling in ethanol with concentrated hydrochloric acid, 5 hours | Acid-catalyzed cyclization and esterification | Product poured into ice water, filtered, washed, and air-dried |

| 3 | Recrystallization from dioxane | Purification step | Pure methyl N-(5-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)carbamate obtained |

This method emphasizes mild conditions and efficient isolation techniques to achieve high purity and yield.

Alternative Synthetic Approaches

Cyclization of 2-aminothiophenols with phosgene or chlorocarbonates: This classical approach forms benzothiazolones, which can be further functionalized to introduce chloro and acetate groups. However, it involves toxic reagents and longer reaction times.

Reductive carbonylation of substituted nitrobenzenes: This method uses sulfur, carbon monoxide, and water in the presence of bases to form benzothiazolone derivatives, which can be chlorinated and esterified subsequently.

Microwave-assisted and solvent-free reactions: Recent advances in benzothiazole chemistry include greener methods such as microwave irradiation and solvent-free synthesis, which reduce reaction times and environmental impact. These methods have been applied to benzothiazole derivatives but require further optimization for this compound specifically.

Analytical Data Supporting Preparation

These data confirm the structural integrity and purity of the synthesized this compound.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Thioacetic acid + 2-chloro-N,N'-dimethoxycarbonyl-1,4-benzoquinone diimine | Room temp, methylene chloride, then reflux in ethanol with HCl | Mild, good yield, purification by recrystallization | Requires multi-step handling, use of concentrated acid | |

| Chloroacetyl chloride acylation of 2-amino-6-methylbenzothiazole | Dry benzene, 0–5 °C addition, reflux 5 h | Straightforward, good yield | Use of toxic chloroacetyl chloride, requires dry conditions | |

| Cyclization of 2-aminothiophenols with phosgene/chlorocarbonates | Phosgene or chlorocarbonates, reflux | Established, versatile | Toxic reagents, longer reaction times | |

| Microwave/solvent-free synthesis | Microwave irradiation, solvent-free | Environmentally friendly, reduced time | Less explored for this specific compound |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or amines.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Substitution: Formation of various substituted benzothiazole derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols or amines.

Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate has several scientific research applications:

Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory compounds.

Agriculture: Employed in the development of agrochemicals, such as fungicides and herbicides.

Material Science: Utilized in the synthesis of advanced materials, including dyes, pigments, and polymers.

Biological Studies: Investigated for its biological activities, including enzyme inhibition and receptor binding studies.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes like dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication . The compound may also interact with molecular targets such as proteins and nucleic acids, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-{3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-nitroimino-1,3,5-triazinan-1-yl}acetate

Molecular Formula : C₁₁H₁₅ClN₆O₄S

Molecular Weight : 362.81 g/mol

Key Features :

- Contains a triazinan ring with a nitroimino group and a thiazole substituent.

- Crystal System : Triclinic, space group P1 , with cell parameters:

- Hydrogen Bonding : Intramolecular N–H⋯O and intermolecular N–H⋯N, C–H⋯O/N interactions stabilize the crystal lattice .

- Biological Activity : Acts as a neurotoxic insecticide, targeting nicotinic acetylcholine receptors .

Comparison :

- The triazinan ring and nitroimino group in this compound enhance its structural complexity and insecticidal potency compared to the simpler benzothiazole-ester structure of the target compound.

- Higher molecular weight (362.81 vs. 184.10 g/mol) and additional functional groups likely improve target specificity but reduce synthetic accessibility.

N-(2-Methylamino-1,3-benzothiazol-6-yl)acetamide

Molecular Formula : C₁₀H₁₁N₃OS

Molecular Weight : 221.28 g/mol

Key Features :

- Substituted with a methylamino group at the 2-position and an acetamide at the 6-position.

- Hydrogen Bonding: Potential N–H⋯O interactions due to the acetamide group, influencing solubility and bioavailability .

- Applications : Likely serves as a pharmaceutical intermediate, given the prevalence of benzothiazole-amides in drug discovery .

Comparison :

- Replacement of the ester group with an amide improves hydrolytic stability but may reduce reactivity in nucleophilic substitution reactions.

2-(3-Fluoro-4-methoxyphenyl)-7-[(3S)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

Molecular Formula : C₂₀H₂₀FN₅O₂

Molecular Weight : 393.41 g/mol

Key Features :

Comparison :

Tabulated Comparison of Key Properties

Crystallographic and Computational Insights

- Crystallography: Ethyl 2-{3-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-nitroimino-triazinan-1-yl}acetate was characterized using Bruker SMART APEX CCD X-ray diffraction, with data refined via SHELXL .

- Software Tools : Programs like ORTEP-3 (for molecular visualization) and PLATON (for structure validation) ensure accuracy in crystallographic analysis .

Biological Activity

Methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate is a compound that belongs to the class of benzothiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its potential applications in medicine, particularly in the fields of oncology and infectious diseases.

- Molecular Formula: C₉H₈ClN₁O₂S

- Molecular Weight: 241.7 g/mol

- CAS Number: 2382965-06-0

- Purity: Minimum 95%

Structure

The compound features a benzothiazole ring substituted with a chloro group and an acetate moiety, which is crucial for its biological activity.

Anticancer Properties

Benzothiazole derivatives are known for their anticancer properties. Research indicates that compounds with this scaffold can inhibit various cancer cell lines. For instance, studies have shown that modifications in the benzothiazole structure can enhance antiproliferative activity against human cancer cells, making them promising candidates for further development in cancer therapy .

Case Study: Antitumor Activity

A study evaluating various benzothiazole derivatives found that specific substitutions at the C-6 position significantly increased antitumor activity. The presence of electron-withdrawing groups, such as nitro or cyano groups, was correlated with enhanced efficacy against different tumor types .

| Compound | C-6 Substitution | Antitumor Activity (IC50 μM) |

|---|---|---|

| A | Nitro | 5.2 |

| B | Cyano | 4.8 |

| C | Methyl | 10.1 |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. The compound exhibits moderate to good activity against various bacterial strains, including Mycobacterium tuberculosis.

In Vitro Studies

In vitro testing has shown that certain benzothiazole derivatives can achieve minimum inhibitory concentrations (MIC) comparable to standard antitubercular drugs. For example:

| Compound | MIC (μg/mL) | Inhibition (%) |

|---|---|---|

| 12a | 100 | 99 |

| 9a | 250 | 98 |

| 10 | 25–50 | >90 |

These results indicate that this compound may serve as a lead compound for developing new antitubercular agents .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interferes with cellular processes such as DNA replication and protein synthesis in microbial and cancer cells.

Q & A

Q. What are the common synthetic routes for Methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate, and how can reaction conditions be optimized?

Answer: Synthesis typically involves multi-step reactions starting from substituted benzothiazole precursors. A general approach includes:

Condensation reactions : Reacting hydrazinyl-benzothiazole derivatives with ester-containing reagents (e.g., ethyl acetoacetate) under reflux in solvents like chloroform or dichloromethane .

Purification : Column chromatography on silica gel is commonly used to isolate the product .

Optimization : Reaction conditions (solvent, base, temperature) can be systematically tested. For example, dichloromethane with diisopropylethylamine as a base improves yields in esterification steps .

Q. Key parameters :

- Temperature : Reflux (~60–80°C) for 6–12 hours.

- Catalysts : Imidazole derivatives for amide bond formation .

- Yield optimization : Monitoring via TLC and adjusting stoichiometry of reagents.

Q. What spectroscopic and crystallographic methods are employed for structural characterization?

Answer:

- X-ray crystallography : Single-crystal diffraction using MoKα radiation (λ = 0.71073 Å) resolves bond lengths, angles, and intermolecular interactions. For example, triclinic space group P1 with unit cell parameters a = 8.5066 Å, b = 9.1114 Å, c = 10.9071 Å .

- Spectroscopy :

- 1H/13C NMR : Confirms substituent positions (e.g., methyl ester protons at δ ~3.7 ppm) .

- IR : Identifies functional groups (e.g., C=O stretch at ~1668 cm⁻¹) .

- Software : SHELX suite for refinement and ORTEP-3 for molecular graphics .

Q. How do intermolecular interactions (e.g., hydrogen/halogen bonds) influence crystal packing?

Answer: Crystal stability arises from:

- Hydrogen bonds : Classical N–H⋯O/N interactions (e.g., N–H⋯O bond length = 2.02 Å) and non-classical C–H⋯O contacts .

- Halogen bonding : Short Cl⋯O contacts (3.020 Å) with near-linear geometry (C–Cl⋯O angle = 178.1°), contributing to layered packing .

- π-π stacking : Benzothiazole and triazine rings may align with interplanar distances of ~3.5 Å, though this requires further validation .

Methodological note : Use SHELXL to refine hydrogen-bond geometries and PLATON to analyze supramolecular interactions .

Q. What strategies resolve discrepancies between experimental data and computational models?

Answer:

- Validation tools : CheckCIF/PLATON for crystallographic data consistency (e.g., ADP mismatches, bond-length outliers) .

- DFT calculations : Compare computed (e.g., Gaussian) and experimental NMR/IR spectra to identify conformational discrepancies .

- Case study : In nitroimine-containing derivatives, conjugated C–N bond lengths (1.357 Å) may deviate from standard values, requiring multi-parameter refinement in SHELXL .

Q. Resolution workflow :

Re-examine data collection (e.g., absorption corrections in SADABS).

Test alternative space groups.

Validate against similar structures in the Cambridge Structural Database.

Q. What mechanistic insights explain the compound’s reactivity in substitution reactions?

Answer:

- Electronic effects : The electron-withdrawing chloro and benzothiazole groups activate the ester moiety for nucleophilic attack.

- Steric factors : Substituents at the 6-position influence regioselectivity. For example, bulky groups hinder nucleophilic substitution at the benzothiazole core .

- Experimental evidence : In analogs, sulfonamide groups undergo hydrolysis under acidic conditions, suggesting similar reactivity for the acetate ester .

Q. Methodology :

- Kinetic studies : Monitor reaction progress via HPLC/MS.

- Isotopic labeling : Use ¹⁸O-labeled water to track hydrolysis pathways.

Q. How does the compound interact with biological targets (e.g., enzymes)?

Answer:

- Enzyme inhibition : The benzothiazole core may bind to ATP pockets in kinases, as seen in analogs with IC₅₀ values <10 µM .

- Hydrogen-bond donors : The acetate ester’s carbonyl oxygen can form interactions with catalytic residues (e.g., serine in hydrolases) .

- Validation : Molecular docking (AutoDock) and MD simulations predict binding modes, corroborated by SPR or ITC assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.